![molecular formula C26H28F3N5O4 B2471359 DO34 analog CAS No. 2098969-71-0](/img/structure/B2471359.png)
DO34 analog
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DO34 analog is a compound with intriguing pharmacological properties. It serves as a triazole DAGL (α) inhibitor . The compound was extracted from patent WO2017096315 A1 , specifically identified as compound 100 . As a DAGL inhibitor, it plays a crucial role in modulating the endocannabinoid system.
Physical And Chemical Properties Analysis
科学的研究の応用
Cardioprotective Effects of miR-34a Silencing
miR-34a, upregulated by exposure to anthracyclines, contributes to cardiac damage. A study explored the cardioprotective properties of Ant34a, a specific antimiR-34a, in a model of doxorubicin-induced cardiotoxicity. Systemic administration of Ant34a silenced miR-34a expression in the myocardium, mitigating doxorubicin-induced cardiac dysfunction. It triggered the upregulation of prosurvival targets of miR-34a, such as Bcl-2 and SIRT1, reducing myocardial apoptosis, senescence, fibrosis, and inflammation, suggesting the potential clinical relevance of miR-34a therapeutic inhibition in attenuating doxorubicin-induced heart toxicity (Piegari et al., 2020).
Optimizing Genome Editing in CD34+ Hematopoietic Stem and Progenitor Cells (HSPCs)
A study aimed to optimize genome editing in CD34+ HSPCs using the CRISPR-Cas9 system. Modified synthetic guide RNAs (gRNAs) were delivered to CD34+ HSPCs targeting therapeutically relevant genes. The inclusion of an Alt-R electroporation enhancer (EE) and using excess gRNA over Cas9 protein improved editing efficiency, providing a DNA-free alternative suitable for therapeutic applications. The study also presented an experimental framework for identifying off-target effects, which may facilitate the implementation of genome editing in CD34+ HSPCs for research and therapy (Shapiro et al., 2020).
Hyaluronic Acid-Modified Nanoparticles for Codelivery of miR34a and Doxorubicin
This research developed a chitosan-based nanosystem (CCmDH NPs) for the codelivery of miR34a and doxorubicin to reverse the resistance of breast cancer cells to doxorubicin. The system showed the ability to protect miR34a from degradation and deliver it along with doxorubicin into drug-resistant cells, inhibiting proliferation and promoting apoptosis. The CCmDH NPs significantly reduced tumor growth in vivo, indicating their potential in treating metastatic doxorubicin-resistant breast cancer models (Yang et al., 2021).
特性
IUPAC Name |
tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-2-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N5O4/c1-25(2,3)38-24(36)32-13-14-33(20(17-32)15-18-7-5-4-6-8-18)23(35)34-30-16-22(31-34)19-9-11-21(12-10-19)37-26(27,28)29/h4-12,16,20H,13-15,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLTTXIIPQGUKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 129201716 |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。